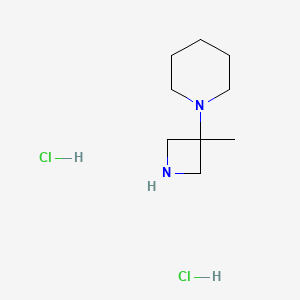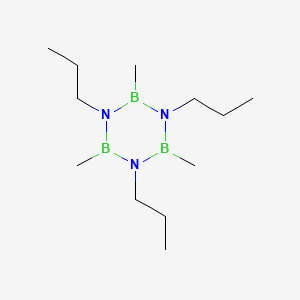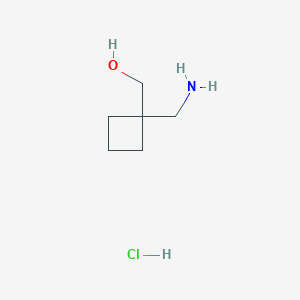
(Ile76)-TNF-a (70-80) (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ile76)-Tumor Necrosis Factor-alpha (70-80) (human): is a specific peptide fragment derived from the larger Tumor Necrosis Factor-alpha (TNF-alpha) protein. TNF-alpha is a cytokine involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. The (Ile76)-TNF-a (70-80) fragment is a portion of the full-length protein, specifically encompassing amino acids 70 to 80, with isoleucine (Ile) at position 76.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ile76)-TNF-a (70-80) typically involves solid-phase peptide synthesis (SPPS). This method uses a resin-bound amino acid as the starting point, with subsequent amino acids added one at a time in a stepwise fashion. The process involves repeated cycles of deprotection and coupling reactions, with final cleavage from the resin to release the peptide.
Industrial Production Methods
Industrial production of (Ile76)-TNF-a (70-80) involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Purification steps, such as high-performance liquid chromatography (HPLC), are employed to achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
(Ile76)-TNF-a (70-80) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: : Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: : Nucleophilic substitution reactions can be performed using various nucleophiles and leaving groups.
Major Products Formed
Oxidation: : Formation of hydroxyl groups or carbonyl groups.
Reduction: : Conversion of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of functional groups with nucleophiles.
Scientific Research Applications
(Ile76)-TNF-a (70-80) is used in various scientific research applications, including:
Chemistry: : Studying peptide-protein interactions and the role of TNF-alpha in inflammatory processes.
Biology: : Investigating the biological activity of TNF-alpha and its fragments in cell signaling pathways.
Medicine: : Developing therapeutic agents targeting TNF-alpha for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Industry: : Producing reference standards for pharmaceutical testing and quality control.
Mechanism of Action
The mechanism by which (Ile76)-TNF-a (70-80) exerts its effects involves binding to TNF receptors on the surface of cells. This binding triggers intracellular signaling pathways, leading to the activation of transcription factors and the production of inflammatory cytokines. The molecular targets include TNF receptor 1 (TNFR1) and TNF receptor 2 (TNFR2), with pathways involving NF-kB and MAPK signaling.
Comparison with Similar Compounds
(Ile76)-TNF-a (70-80) is compared with other TNF-alpha fragments and similar cytokines:
Full-length TNF-alpha: : Contains additional amino acids and may have different biological activities.
Other TNF-alpha fragments: : Variations in amino acid sequence can result in different binding affinities and biological effects.
Similar cytokines: : Other cytokines like interleukin-1 (IL-1) and interleukin-6 (IL-6) also play roles in inflammation but have distinct structures and mechanisms.
Conclusion
(Ile76)-Tumor Necrosis Factor-alpha (70-80) (human): is a valuable peptide fragment for scientific research and potential therapeutic applications. Its synthesis, chemical reactivity, and biological activity make it an important tool in understanding and treating inflammatory diseases.
Does this cover everything you were looking for, or is there something more specific you'd like to know?
Properties
IUPAC Name |
(2S,3S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]butanoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H91N15O16/c1-12-27(7)40(51(81)70-43(30(10)73)53(83)63-37(19-33-21-57-24-60-33)48(78)68-44(31(11)74)54(84)67-41(55(85)86)28(8)13-2)66-46(76)35(17-25(3)4)61-50(80)39(26(5)6)65-47(77)36(18-32-20-56-23-59-32)62-52(82)42(29(9)72)69-49(79)38(22-71)64-45(75)34-15-14-16-58-34/h20-21,23-31,34-44,58,71-74H,12-19,22H2,1-11H3,(H,56,59)(H,57,60)(H,61,80)(H,62,82)(H,63,83)(H,64,75)(H,65,77)(H,66,76)(H,67,84)(H,68,78)(H,69,79)(H,70,81)(H,85,86)/t27-,28-,29+,30+,31+,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTBKQATWOTMIY-DJXVHYNQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C3CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@@H]3CCCN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H91N15O16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1218.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Dihydro-4-oxo-1H-pyrido[2,3-c]pyrazine-3-carboxylic acid](/img/structure/B1495721.png)


![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)




![Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate](/img/structure/B1495756.png)




